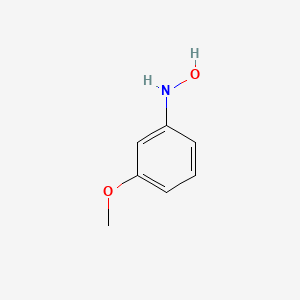

n-Hydroxy-3-methoxyaniline

Description

Contextualization of N-Hydroxylated Anilines within Organic Chemistry

N-hydroxylated anilines are a class of organic compounds characterized by the presence of a hydroxyl group attached to the nitrogen atom of an aniline (B41778) molecule. ontosight.ai Aniline, the simplest aromatic amine, consists of a phenyl group bonded to an amino group. wikipedia.orgbyjus.com The introduction of a hydroxyl group to the nitrogen atom imparts distinct chemical properties, making these compounds valuable intermediates in various chemical transformations.

Historically, the hydroxylation of aniline has been a significant reaction, leading to products with applications in the synthesis of pharmaceuticals and dyes. ontosight.ai N-hydroxylated anilines, in particular, are recognized as key intermediates in the metabolic activation of aromatic amines, a process studied extensively in toxicology and medicinal chemistry. nih.gov In synthetic organic chemistry, the N-OH group can be further functionalized, allowing for the construction of more complex molecular architectures.

The Significance of the Methoxy (B1213986) Moiety in Arylamine Chemistry and its Positional Isomers

The presence of a methoxy group (-OCH3) on the aromatic ring of an arylamine, such as in n-Hydroxy-3-methoxyaniline, significantly influences the molecule's reactivity and properties. The methoxy group is known to be an electron-donating group through its resonance effect (+M) and a weak electron-withdrawing group via its inductive effect (-I). doubtnut.com This electronic influence can alter the electron density on the aromatic ring and the nitrogen atom, thereby affecting the compound's basicity and its behavior in chemical reactions. doubtnut.comrsc.org

The position of the methoxy group on the aniline ring gives rise to three positional isomers: ortho- (2-), meta- (3-), and para- (4-) methoxyaniline, also known as anisidines. acgih.orgwikipedia.orgwikipedia.orgchemspider.com The electronic effects of the methoxy group vary depending on its position relative to the amino or N-hydroxyamino group. For instance, in the para-position, the electron-donating resonance effect is maximized, which can increase the electron density on the nitrogen atom. rsc.org Conversely, in the meta-position, the resonance effect is not directly transmitted to the amino group, and the inductive effect plays a more dominant role. doubtnut.com This difference in electronic effects leads to variations in the basicity and reactivity among the isomers. doubtnut.com

| Isomer | CAS Number | Chemical Formula | Molar Mass (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| o-Anisidine (B45086) | 90-04-0 | C7H9NO | 123.155 | 224 | 6.2 |

| m-Anisidine | 536-90-3 | C7H9NO | 123.155 | 251 | < 0 |

| p-Anisidine (B42471) | 104-94-9 | C7H9NO | 123.155 | 243 | 57.2 |

Overview of Current Research Trajectories for this compound

Current research involving this compound and related N-substituted anilines is multifaceted. One significant area of investigation is their use as precursors in the synthesis of more complex molecules. For example, N-methoxyanilines have been utilized in domino rearrangement reactions to create multi-substituted anilines, which are valuable in medicinal and materials science. eurekalert.org These reactions often employ catalysts, such as copper, to achieve high selectivity and efficiency under mild conditions. eurekalert.orgtohoku.ac.jp

Furthermore, the reactivity of the N-methoxy group itself has been a subject of study. It can act as a reactivity control element, enabling synthetic transformations that are not possible with simple anilines. nih.gov Research has also explored the selective reaction of methoxy groups on complex molecules to produce value-added chemicals. nih.gov The development of new synthetic methods to access substituted anilines, including those with substitution at the meta position, remains an active area of research, with N-alkoxy anilines often playing a key role. tohoku.ac.jpnih.gov

Interdisciplinary Relevance of this compound in Chemical Synthesis and Mechanistic Studies

The utility of this compound and its derivatives extends across various disciplines of chemistry. In synthetic chemistry, these compounds are valuable building blocks for creating a diverse array of organic molecules. vedantu.com The ability to introduce substituents at specific positions on the aniline ring is crucial for tailoring the properties of the final products, which can have applications in pharmaceuticals and organic materials. eurekalert.orgtohoku.ac.jp

In the realm of mechanistic studies, N-hydroxylated and N-alkoxylated anilines serve as important probes for understanding reaction pathways. For instance, studies on the rearrangement of N-methoxyanilines provide insights into the intricate electronic and steric factors that govern the migration of substituents on an aromatic ring. eurekalert.org Furthermore, investigations into the metabolism of aromatic amines often involve studying the N-hydroxylation step, which is a key process in their bioactivation. nih.gov Understanding these mechanisms is fundamental to predicting the biological activity and potential toxicity of aniline derivatives. researchgate.netnih.gov The development of quantitative structure-activity relationships (QSAR) for substituted anilines also contributes to this understanding by correlating their chemical structure with their biological effects. nih.gov

Structure

3D Structure

Properties

CAS No. |

24171-80-0 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)hydroxylamine |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-7)8-9/h2-5,8-9H,1H3 |

InChI Key |

BYUDTURYRGUOAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NO |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 3 Methoxyaniline and Its Advanced Precursors

Direct Synthetic Routes to n-Hydroxy-3-methoxyaniline

The direct introduction of a hydroxyl group onto the nitrogen atom of 3-methoxyaniline presents a primary synthetic challenge. This section explores the general principles of N-hydroxylation of substituted anilines and examines specific methods applicable to the synthesis of the target compound.

General Strategies for N-Hydroxylation of Substituted Anilines

The N-hydroxylation of aromatic amines is a critical transformation in organic synthesis and is also a key metabolic pathway for many xenobiotics, often mediated by cytochrome P450 enzymes. nanobe.org In a laboratory setting, chemical methods are employed to achieve this conversion. These methods can be broadly categorized into two main approaches: oxidation of the aniline (B41778) and the use of specific hydroxylating agents.

One of the most common strategies for the synthesis of N-arylhydroxylamines is the selective reduction of the corresponding nitroarenes. mdpi.com This method is often preferred due to the potential for over-oxidation of the starting aniline or the product hydroxylamine (B1172632) in direct oxidation reactions. Catalytic hydrogenation using noble metal catalysts such as platinum on carbon (Pt/C) is a widely studied approach. mdpi.com The selectivity of this reduction towards the hydroxylamine can be significantly influenced by the choice of catalyst, solvent, and the presence of additives or inhibitors. For instance, additives like dimethyl sulfoxide (B87167) (DMSO) have been shown to enhance the selectivity for N-arylhydroxylamine formation during the catalytic hydrogenation of nitroarenes. mdpi.com

Another approach involves the use of specific oxidizing agents. Oxaziridines, particularly those with electron-withdrawing substituents, are effective reagents for the hydroxylation of various nucleophiles, including the C-H bonds of unactivated hydrocarbons. wikipedia.orgnih.gov While their primary application has been in C-H hydroxylation and epoxidation, their potential for N-hydroxylation of anilines is an area of synthetic interest. The reaction mechanism generally involves the transfer of an oxygen atom from the oxaziridine (B8769555) to the substrate. nih.gov

Furthermore, catalytic systems employing hydrogen peroxide as the terminal oxidant have been developed for the oxidation of anilines. Heteropolyacids have been investigated as catalysts for the oxidation of aniline to nitrosobenzene (B162901) and nitrobenzene (B124822), with the reaction conditions influencing the product distribution. scielo.brscispace.com Similarly, polymer-supported methylrhenium trioxide (MTO) systems in conjunction with hydrogen peroxide have been shown to be effective for the oxidation of secondary hydroxylamines to nitrones, highlighting the potential of such catalytic systems in related oxidative transformations. researchgate.net

Specific Chemical Transformations for this compound Synthesis

Building upon the general strategies, this section focuses on the practical application of these methods for the synthesis of this compound.

The direct oxidation of 3-methoxyaniline to its N-hydroxy derivative requires careful control to prevent the formation of byproducts such as nitroso, azoxy, and azo compounds, or polymerization of the starting material. The methoxy (B1213986) group at the meta position influences the electronic properties of the aniline, which in turn affects its reactivity towards oxidizing agents.

One potential route involves the use of hydrogen peroxide as a clean oxidant in the presence of a suitable catalyst. While direct application to 3-methoxyaniline is not extensively documented in readily available literature, studies on the oxidation of aniline itself using heteropolyacid catalysts and hydrogen peroxide have shown the formation of nitrosobenzene, an intermediate that can be formed from the oxidation of the corresponding hydroxylamine. scispace.com This suggests that under carefully controlled conditions, the reaction could potentially be stopped at the N-hydroxy stage.

The following table summarizes a conceptual approach based on the oxidation of anilines using hydrogen peroxide and a heteropolyacid catalyst, which could be adapted for the synthesis of this compound.

| Reactant | Catalyst | Oxidant | Solvent | Potential Product |

| 3-Methoxyaniline | H₃PW₁₂O₄₀ | 30% aq. H₂O₂ | Dichloromethane | This compound |

This table represents a hypothetical reaction based on analogous transformations and would require experimental optimization.

An alternative and often more reliable method for the synthesis of this compound is the selective reduction of 3-methoxynitrobenzene. This precursor is readily available and its reduction can be controlled to yield the desired hydroxylamine.

Catalytic hydrogenation is a prominent method for this transformation. The use of a platinum-on-carbon (Pt/C) catalyst in the presence of an inhibitor is a key strategy to prevent further reduction to 3-methoxyaniline. A study on the selective hydrogenation of nitroarenes to N-arylhydroxylamines highlighted the effectiveness of using 4-(dimethylamino)pyridine (DMAP) as an additive to enhance both the activity and selectivity of the Pt/C-catalyzed hydrogenation. mdpi.com This process can be carried out in a batch reactor or a continuous flow system.

A typical procedure for the selective hydrogenation of a nitroarene to the corresponding N-arylhydroxylamine is outlined below:

| Reactant | Catalyst | Additive | Solvent | Hydrogen Pressure | Temperature | Product |

| 3-Methoxynitrobenzene | 5 wt% Pt/C | DMAP | THF | 1.0 MPa | 20-30 °C | This compound |

This table provides a representative experimental setup based on a general method for the selective hydrogenation of nitroarenes. mdpi.com The specific yield for this compound would need to be determined experimentally.

Advanced Precursor Synthesis and Functionalization Strategies

The availability and purity of the starting materials are paramount for the successful synthesis of this compound. This section details the synthesis of its primary precursor, 3-methoxyaniline.

Synthesis of 3-Methoxyaniline and Related Anisidines

3-Methoxyaniline, also known as m-anisidine, is a key intermediate. It can be prepared through several synthetic routes, primarily involving the reduction of a nitro group or the methylation of an aminophenol.

One common industrial method involves the reduction of 3-nitroanisole. 3-Nitroanisole itself can be synthesized by the nitration of anisole (B1667542), followed by separation of the isomers. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as iron powder in acidic medium (Béchamp reduction) or catalytic hydrogenation.

Alternatively, 3-methoxyaniline can be prepared from 3-aminophenol (B1664112). Direct methylation of the phenolic hydroxyl group can be challenging due to the potential for N-methylation of the amino group. Therefore, a protection strategy is often employed. The amino group of 3-aminophenol is first protected, for example, by acetylation to form 3-acetylaminophenol. The phenolic hydroxyl group is then methylated, followed by the deprotection of the amino group via hydrolysis to yield 3-methoxyaniline.

The catalytic reduction of nitrobenzene derivatives can also lead to the formation of methoxyanilines through a Bamberger-type rearrangement of the intermediate phenylhydroxylamine in a methanol-sulfuric acid solution. wikipedia.org This method, however, may result in a mixture of isomers.

The properties of 3-methoxyaniline are summarized in the table below:

| Property | Value |

| Chemical Formula | C₇H₉NO |

| Molar Mass | 123.15 g/mol |

| Appearance | Pale yellow oily liquid |

| Boiling Point | 251 °C |

| Melting Point | -1 to 1 °C |

| Density | 1.096 g/mL at 25 °C |

| CAS Number | 536-90-3 |

Data sourced from publicly available chemical databases.

Catalytic Hydrogenation and Transposition Approaches

The selective reduction of 3-methoxynitrobenzene is a direct route to this compound. Catalytic hydrogenation is a prominent method for this transformation, where careful selection of the catalyst and reaction conditions is crucial to prevent over-reduction to 3-methoxyaniline. Platinum catalysts, often supported on materials like silica (B1680970) (Pt/SiO2), have been successfully employed for the hydrogenation of various substituted nitroaromatics to their corresponding N-aryl hydroxylamines. rsc.org To enhance selectivity, additives such as triethylamine (B128534) and dimethyl sulfoxide (DMSO) are often used. Amines can promote the conversion of the nitroaromatic, while DMSO can inhibit the further hydrogenation of the hydroxylamine to the aniline. rsc.org

Another approach involves the Bamberger rearrangement of N-arylhydroxylamines in the presence of a strong aqueous acid to yield p-aminophenols. rsc.orgmdpi.comchemrxiv.org While this is a transposition reaction, it highlights a potential transformation pathway for N-arylhydroxylamines, which could be relevant in the synthesis of derivatives. The mechanism involves the protonation of the hydroxylamine, followed by the formation of a nitrenium ion intermediate. rsc.orgchemrxiv.org

| Catalyst System | Substrate | Product | Key Features |

| Pt/SiO2, triethylamine, DMSO | Nitroaromatics | N-Aryl hydroxylamines | High selectivity, mild conditions (1 bar H2, room temp) rsc.org |

| Rhodium or Zinc catalysts | Nitrobenzenes | Phenylhydroxylamines | Precursors for Bamberger rearrangement rsc.org |

Multi-Step Preparations from Aromatic Building Blocks

Multi-step syntheses provide a versatile platform for the preparation of this compound, often starting from readily available aromatic compounds. These routes allow for the introduction of various functional groups and can be adapted to create a range of derivatives. A common strategy involves the initial synthesis of a substituted aniline, followed by N-functionalization.

For instance, a synthetic sequence could begin with the nitration of an appropriate methoxy-substituted benzene (B151609) derivative, followed by reduction of the nitro group to an amine. Subsequent N-hydroxylation would then yield the target compound. The choice of starting material and the sequence of reactions are critical for achieving the desired substitution pattern.

Regioselective Functionalization of Methoxyaniline Derivatives

The regioselective functionalization of methoxyaniline derivatives is a powerful tool for creating precursors to this compound and for the synthesis of related compounds with diverse functionalities.

Halogenation for Organometallic Coupling (e.g., Iodo-methoxyaniline)

The introduction of a halogen atom, such as iodine or bromine, onto the methoxyaniline scaffold provides a handle for subsequent organometallic coupling reactions, such as the Heck reaction. rsc.org For example, 3-bromo-5-methoxyaniline (B176949) and 2-iodo-5-methoxyaniline (B114526) are valuable intermediates. rsc.orgacs.orgacs.orgthieme-connect.comresearchgate.net The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an aryl or vinyl halide and an alkene, can be used to introduce complex side chains. rsc.org

| Halogenated Precursor | CAS Number | Molecular Formula | Molecular Weight |

| 3-Bromo-5-methoxyaniline | 16618-68-1 | C7H8BrNO | 202.05 g/mol thieme-connect.com |

| 2-Iodo-5-methoxyaniline | 153898-63-6 | C7H8INO | 249.05 g/mol researchgate.net |

Introduction of Sulfonyl Moieties

The sulfonylation of anilines is a method to introduce sulfonyl groups, which are present in many biologically active molecules. rsc.orggoogle.comrsc.org Direct sulfonylation of aniline derivatives can be achieved using sulfinate salts under photoredox-catalyzed conditions. rsc.orggoogle.comrsc.org This mild approach allows for the late-stage functionalization of complex molecules. Another method involves the use of a biomass-derived copper catalyst for the sulfonylation of anilines with sodium sulfinates. chemrxiv.org These methods could potentially be applied to 3-methoxyaniline to generate sulfonyl-containing precursors.

Derivatization for N-Alkoxyaniline and N-Aryloxylamine Synthesis

The synthesis of N-alkoxy and N-aryloxy derivatives of anilines is another important functionalization strategy. N-methoxyamines can be synthesized in a two-step process from N-methoxyamides, where the N-methoxy group acts as a reactivity control element. mdpi.com The synthesis of N-alkoxyindoles from 2-nitrostyrenes has also been reported, which involves a base-mediated cyclization. acs.org While not directly applied to 3-methoxyaniline, these methods provide a conceptual framework for the synthesis of N-alkoxy-3-methoxyaniline.

Sustainable and Advanced Synthetic Techniques

In recent years, there has been a growing emphasis on the development of sustainable and advanced synthetic methods. In the context of synthesizing this compound and its precursors, several green chemistry approaches have emerged.

Catalytic hydrogenation of nitroarenes using earth-abundant metal catalysts, such as manganese, offers a more sustainable alternative to precious metal catalysts like palladium and platinum. rsc.org Furthermore, the use of well-defined single-atom catalysts, for instance cobalt on a nitrogen-doped carbon support (Co@NC), has shown high conversion rates and selectivity for the hydrogenation of nitroaromatics under mild conditions. rsc.org

Flow chemistry represents another significant advancement, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. Continuous-flow hydrogenation of nitroaromatic compounds has been demonstrated to be an effective method for producing anilines and can be adapted for the selective synthesis of hydroxylamines. acs.orgresearchgate.netnih.govnih.govnih.govfapesp.br For example, a continuous-flow process using a passivated Raney-nickel catalyst in a micropacked bed reactor has been developed for the highly selective hydrogenation of nitroaromatics to N-arylhydroxylamines. nih.gov

Biocatalysis provides an environmentally friendly route for the reduction of nitroaromatics. researchgate.netgoogle.com Nitroreductase enzymes can catalyze the reduction of nitro groups, although they often stop at the N-hydroxylamine stage. researchgate.netgoogle.com Combining hydrogenase enzymes with a carbon black support has been shown to facilitate the complete reduction of nitro compounds to amines using hydrogen gas at atmospheric pressure, offering a green and highly selective method. chemrxiv.org

Electrochemical methods are also gaining traction as a sustainable approach to organic synthesis. These methods use electrons as the primary reagent, avoiding the need for harsh chemical oxidants or reductants.

| Sustainable Technique | Key Advantage | Example Application |

| Earth-Abundant Metal Catalysis | Reduced cost and environmental impact | Manganese-catalyzed hydrogenation of nitroarenes rsc.org |

| Single-Atom Catalysis | High efficiency and selectivity | Co@NC catalyzed hydrogenation of nitroaromatics rsc.org |

| Flow Chemistry | Enhanced safety, scalability, and efficiency | Continuous-flow hydrogenation of nitroarenes researchgate.netnih.govnih.govnih.govfapesp.br |

| Biocatalysis | Environmentally friendly, high selectivity | Hydrogenase-catalyzed reduction of nitro compounds chemrxiv.org |

| Electrochemistry | Avoids harsh reagents | Synthesis of N-arylamines and N-arylamides |

Microwave-Assisted Organic Synthesis (MAOS) in this compound Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in chemical synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govresearchgate.net The mechanism of microwave heating involves direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not limited by the thermal conductivity of the vessel. frontiersin.org

While specific literature on the direct microwave-assisted synthesis of this compound is nascent, the principles of MAOS can be applied to the established reduction methodologies. For example, catalytic transfer hydrogenation, a method known for the rapid reduction of nitro groups, can be significantly accelerated using microwave heating. researchgate.net A study demonstrated that the reduction of various aromatic nitro compounds to amines using palladium or platinum on carbon (Pd/C or Pt/C) with 1,4-cyclohexadiene (B1204751) as a hydrogen source was completed within 5 minutes at 120°C under microwave irradiation. researchgate.net By incorporating a selectivity-enhancing additive like DMSO, this rapid microwave-assisted protocol could potentially be adapted for the high-yield synthesis of this compound.

Furthermore, microwave irradiation has been successfully used to synthesize various nitrogen-containing heterocycles and other complex molecules, demonstrating its versatility. nih.govnih.gov The application of MAOS to the catalytic systems described previously (e.g., Pt/C, Zn/H₂O) could offer significant advantages by enhancing reaction kinetics and enabling faster process optimization. The table below illustrates the potential benefits of applying MAOS to these reactions compared to conventional heating.

Table 2: MAOS vs. Conventional Heating for Related Reductions

| Reaction Type | Conventional Heating Conditions | Microwave-Assisted Conditions | Outcome | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation of Nitroarenes | Several hours at elevated temp. | 5 minutes at 120°C | Drastically reduced reaction time | researchgate.net |

| Rhenium-catalyzed Nitro Reduction | Standard heating | 20 minutes at 180°C | Higher turnover number and frequency | uzh.ch |

| Synthesis of Pyrazoline Derivatives | 6-10 hours | 3-7 minutes | Reduced time, increased yield |

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Catalyst-Centric Approaches: The shift from stoichiometric reducing agents like zinc or tin in acidic media to catalytic methods is a cornerstone of green synthesis. Heterogeneous catalysts, such as platinum on silica (Pt/SiO₂) or silver on titania (Ag/TiO₂), are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste and catalyst contamination of the product. rsc.orgmdpi.com The use of solid-supported platinum nanoparticles in a recyclable polyethylene (B3416737) glycol (PEG-400) medium for the reduction of nitroarenes further exemplifies a green, additive-free methodology.

Benign Solvents and Reaction Media: A key principle of green chemistry is the use of safer solvents. The development of a reduction process using zinc in a CO₂/H₂O system is a significant advancement, as it replaces volatile organic solvents with a more environmentally benign medium. uzh.ch Similarly, protocols that utilize water as a solvent are being explored. researchgate.net Biocatalytic reductions, which occur in aqueous media under mild pH and temperature, represent an ideal green synthetic route. bbe.ac.uk

Atom Economy: The selective reduction of 3-methoxynitrobenzene directly to this compound is an atom-economical process, as it incorporates a majority of the atoms from the starting material into the desired product, minimizing the formation of byproducts. Catalytic methods with high selectivity (>99%) are therefore highly desirable from a green chemistry perspective. rsc.orgbbe.ac.uk

Chemical Transformations and Reactivity Profiles of N Hydroxy 3 Methoxyaniline

Reactivity of the N-Hydroxyl Functional Group

The N-hydroxyl moiety is the primary site of chemical reactivity in n-Hydroxy-3-methoxyaniline, participating in both oxidative and condensation pathways.

Redox Reactions and Oxidation Pathways

The nitrogen atom in the N-hydroxyl group of this compound can be oxidized to form nitroso and nitro derivatives. These transformations are fundamental in the metabolic pathways of related aromatic amines and can also be achieved through chemical oxidation.

The oxidation of N-hydroxyanilines is a stepwise process. The initial oxidation of an N-hydroxyaniline, such as the analogous N-(2-methoxyphenyl)hydroxylamine, can yield the corresponding nitroso compound, in this case, 3-nitrosoanisole. nih.gov Further oxidation can then convert the nitroso group to a nitro group, resulting in the formation of 3-nitroanisole. This metabolic activation of o-anisidine (B45086) to its N-hydroxy derivative, which can be further oxidized, has been studied in the context of its biological activity. nih.gov

The chemical synthesis of nitroanilines from anilines often proceeds through acetylation, followed by nitration and subsequent hydrolysis. For instance, 4-methoxy-2-nitroaniline (B140478) can be synthesized from p-anisidine (B42471) by acetylation, nitration with nitric acid, and subsequent hydrolysis of the acetanilide (B955) intermediate. orgsyn.orggoogle.com While direct oxidation of this compound to its nitro derivative is plausible, the specific conditions and yields for this direct transformation are not extensively documented.

Table 1: Representative Oxidation Reactions of N-Hydroxyanilines and Related Compounds

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| o-Anisidine | Human Hepatic Microsomes, NADPH | N-(2-methoxyphenyl)hydroxylamine | nih.gov |

| N-(2-methoxyphenyl)hydroxylamine | Human Hepatic Microsomes | o-Anisidine, o-Aminophenol | nih.gov |

| p-Anisidine | Acetic Anhydride, Nitric Acid | 2-Nitro-4-methoxyacetanilide | orgsyn.org |

| 2-Nitro-4-methoxyacetanilide | Claisen's Alkali | 2-Nitro-4-methoxyaniline | orgsyn.org |

| 4-Fluoro-3-nitro-aniline | 2-Chloroethyl-chloroformate, Sodium Methoxide (B1231860) | 3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidine-2-one | epo.org |

Note: This table includes reactions of analogous compounds due to the limited direct data on this compound.

Condensation Reactions with Carbonyl Compounds

The N-hydroxyl group of this compound can react with aldehydes and ketones in condensation reactions to form N-hydroxyl imines, which are also known as oximes.

The reaction between an N-substituted hydroxylamine (B1172632) and a carbonyl compound (aldehyde or ketone) yields a nitrone, which is an N-oxide of an imine. However, the term "oxime" in this context refers to the product of condensation of a hydroxylamine with a carbonyl compound. The general reaction involves the nucleophilic attack of the nitrogen of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule.

While specific data for this compound is scarce, the general reaction of hydroxylamines with carbonyls is a well-established method for the synthesis of oximes. researchgate.net

Table 2: General Condensation Reaction of Hydroxylamines with Carbonyls

| Reactant 1 | Reactant 2 | Product Type |

| N-substituted Hydroxylamine | Aldehyde/Ketone | Nitrone (N-oxide of imine) |

| Hydroxylamine | Aldehyde/Ketone | Oxime |

Substituted anilines, including methoxyanilines, have been shown to act as effective nucleophilic catalysts in the formation of oximes and hydrazones, particularly under physiological conditions. nih.govrsc.org The catalytic activity is enhanced by the presence of electron-donating groups on the aniline (B41778) ring. For instance, p-anisidine has been shown to be a more effective catalyst than aniline for hydrazone formation. rsc.org This suggests that this compound, or more likely its corresponding aniline (m-anisidine), could also exhibit catalytic activity in these condensation reactions. The catalytic mechanism involves the formation of a more reactive iminium ion intermediate.

Kinetic studies on the catalysis of hydrazone formation by various p-substituted anilines have demonstrated that electron-rich derivatives, such as p-anisidine, lead to faster reaction rates. rsc.org

Table 3: Observed Rate Constants for Catalyzed Hydrazone Formation

| Catalyst | kobs (M-2 s-1) |

| p-Anisidine | 0.0365 |

| Aniline | Not specified as fastest |

Data extracted from a study on hydrazone formation with 3-hydroxy-4-nitrobenzaldehyde. rsc.org

Acylation and Alkylation Reactions of the N-Hydroxyl Group

The N-hydroxyl group of this compound is a key site for chemical modifications, readily undergoing acylation and alkylation to yield a variety of derivatives. These reactions are fundamental in synthetic organic chemistry for the creation of more complex molecules.

N-hydroxyamides, also known as hydroxamic acids, are a significant class of compounds, in part due to their ability to chelate metal ions. nih.gov The synthesis of these derivatives from N-hydroxyarylamines can be achieved through several established methods.

One common approach involves the coupling of the N-hydroxyamine with an activated carboxylic acid. nih.govbeilstein-journals.org This can be facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt). nih.govnih.gov Alternatively, the N-hydroxyamine can react with an acid chloride, often in the presence of a base to neutralize the HCl byproduct. nih.gov

Another widely used method is the treatment of esters with hydroxylamine, a reaction that proceeds under basic conditions. beilstein-journals.orgoaepublish.com For instance, the generation of free hydroxylamine in situ from hydroxylamine hydrochloride using a strong base like sodium methoxide or potassium hydroxide (B78521) is a common practice. nih.gov

A novel approach involves the reaction of N-substituted succinimides with hydroxylamine, leading to the formation of N-hydroxybutaneamide derivatives through the opening of the imide ring. mdpi.com

Table 1: Synthesis Methods for N-Hydroxyamide and Hydroxamic Acid Derivatives

| Method | Reactants | Reagents/Conditions | Product |

| Carboxylic Acid Coupling | This compound, Carboxylic Acid | EDC, HOBt | N-Hydroxyamide |

| Acid Chloride Acylation | This compound, Acid Chloride | Base (e.g., Pyridine) | N-Hydroxyamide |

| Ester Aminolysis | Ester, Hydroxylamine | Base (e.g., KOH, NaOMe) | Hydroxamic Acid |

| Imide Ring Opening | N-substituted succinimide, Hydroxylamine | - | N-hydroxybutaneamide |

The N-hydroxyl group of this compound can also be alkylated and acylated to form ethers and esters, respectively. These reactions expand the synthetic utility of the parent compound.

Ether Formation: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the N-hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comlibretexts.org This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.com For the synthesis of N-alkoxyindoles, sequential treatment of alkyl 2-(2-nitroaryl)-2-butenoates with potassium tert-butoxide and an electrophile like methyl iodide has been reported. nih.gov

Ester Formation: Esters of N-hydroxyarylamines can be synthesized by reacting the N-hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base. These N-acyloxyarylamine derivatives are often more reactive intermediates. For example, N-hydroxyphthalimide (NHPI) esters are widely used as radical precursors in various organic transformations. beilstein-journals.orgnih.gov

Table 2: Synthesis of Ethers and Esters from this compound

| Reaction | Reactants | Reagents/Conditions | Product |

| Ether Synthesis (Williamson) | This compound, Alkyl Halide | Strong Base (e.g., NaH) | N-Alkoxy-3-methoxyaniline |

| Ester Synthesis | This compound, Acid Chloride/Anhydride | Base (e.g., Pyridine) | N-Acyloxy-3-methoxyaniline |

Rearrangement Reactions Involving N-Hydroxyl Moieties

N-hydroxyarylamines and their derivatives can undergo various rearrangement reactions. One notable example is the copper-catalyzed nih.govbeilstein-journals.org-asymmetric methoxy (B1213986) rearrangement of N-methoxyanilines, which can lead to the formation of chiral ortho-quinol imines. rsc.org While some reactions may appear to be intramolecular rearrangements, they can sometimes be mediated by external acids or bases. youtube.com Truly intramolecular, concerted rearrangements, such as pericyclic reactions, are also known to occur. youtube.com It is important to distinguish between these mechanistic pathways. youtube.com For instance, the Hofmann rearrangement converts an amide to a primary amine with one less carbon atom via an isocyanate intermediate. youtube.com

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic substitution reactions. The directing effects of the hydroxyl and methoxy substituents play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns (e.g., Nitration)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The hydroxyl (-OH) and methoxy (-OCH3) groups are both activating and ortho-, para-directing substituents. This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. lkouniv.ac.in

In the case of this compound, the incoming electrophile would be directed to the positions ortho and para to the activating groups. The strongest activating group typically dictates the position of substitution. lkouniv.ac.in

Nitration: The nitration of anilines and their derivatives can be complex due to the potential for oxidation of the amino group by nitric acid. researchgate.net To circumvent this, the amino group is often protected by acylation before nitration. For instance, in the synthesis of 4-methoxy-2-nitroaniline, 4-methoxyaniline is first acetylated, then nitrated, and finally hydrolyzed. google.com The nitration of N-alkyl anilines can sometimes lead to inconsistent product distributions. researchgate.net For disubstituted benzenes, the position of the incoming electrophile is determined by the directing effects of the existing substituents. youtube.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org These electron-withdrawing groups, often nitro groups, must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

While the hydroxyl and methoxy groups of this compound are electron-donating, making the ring less susceptible to nucleophilic attack, SNAr reactions can be facilitated under specific conditions or by modifying the substrate. For example, the synthesis of substituted anilines can sometimes be achieved through nucleophilic aromatic substitution. tib.eu The use of a very strong base and nucleophile, such as the amide ion (NH2-), can promote an elimination-addition mechanism (benzyne mechanism), which does not necessarily require an electron-withdrawing group. chemistrysteps.com In heterocyclic systems like pyridines, nucleophilic aromatic substitution is a more common and synthetically useful reaction. youtube.com

Directed C-H Activation and Functionalization

The selective functionalization of otherwise inert C-H bonds represents a powerful strategy in modern organic synthesis. sigmaaldrich.com In this compound, both the N-hydroxyamino and the methoxy groups can serve as directing groups, guiding transition-metal catalysts to specific positions on the aromatic ring to forge new bonds. rsc.org

The N-hydroxyamino group, or its corresponding N-oxide, can act as a potent directing group, often forming a chelate intermediate with a transition metal catalyst. nih.gov This brings the metal center in close proximity to the ortho C-H bonds, facilitating their activation. Rhodium (III) catalysts, for instance, are well-documented to participate in this type of C-H activation, often proceeding through a concerted metalation-deprotonation mechanism. youtube.com This directed activation enables the introduction of various functional groups, such as alkyl or aryl moieties, at the C-2 or C-6 positions.

Simultaneously, the methoxy group is a classical ortho-, para-directing group due to its electron-donating resonance effect, which stabilizes the intermediates formed during electrophilic aromatic substitution. researchgate.netoneclass.com This directing effect can either compete with or complement the direction of the N-hydroxyamino group. The regiochemical outcome of a C-H functionalization reaction on this compound would therefore be highly dependent on the choice of catalyst, ligands, and reaction conditions, which can be tuned to favor activation at a specific site. nih.govrsc.org For example, palladium-catalyzed C-H activation often relies on nitrogen-based directing groups to achieve functionalization at the less sterically hindered ortho position. nih.gov

Table 1: Representative Conditions for Directed C-H Functionalization

| Catalyst System | Coupling Partner | Target Position | Potential Product Class |

| [Cp*RhCl₂]₂ / AgSbF₆ | Alkene (e.g., Styrene) | Ortho to -NHOH | Substituted Anilines |

| Pd(OAc)₂ / Ligand | Aryl Halide | Ortho to -NHOH | Diaryl Amines |

| Ni(II) / Photocatalyst | Aryl Halide | Ortho to -NHOH | Benzylic Amines |

This table presents plausible reaction parameters based on established principles of C-H activation chemistry. sigmaaldrich.comrsc.orgdigitellinc.comyoutube.com

Transformations Involving the Methoxy Substituent

The methoxy group (-OCH₃) is a key functional handle that can undergo its own set of specific chemical transformations, including rearrangements and cleavage.

Rearrangement Reactions of Methoxy Groups (e.g.,nih.govorgsyn.org-Methoxy Rearrangements)

Rearrangement reactions involving substituents on an aniline ring can lead to the formation of structurally diverse products. In related N-methoxyaniline systems, cationic copper catalysts have been shown to promote a unique "domino rearrangement." chemeurope.com This process involves an initial nih.govmdma.ch rearrangement of the methoxy group, which then triggers a subsequent nih.govorgsyn.org rearrangement of an ortho-alkyl group to the meta position. chemeurope.com While not directly demonstrated for this compound, analogous domino or Truce-Smiles type rearrangements, which involve intramolecular nucleophilic aromatic substitution, could be envisioned under specific catalytic conditions. acs.orgnih.gov Such rearrangements are powerful tools for creating complex substitution patterns on aromatic rings that are not readily accessible through conventional methods. nih.gov

Demethylation and Ether Cleavage Reactions

The cleavage of the aryl methyl ether bond in the methoxy group is a common and important transformation, converting the methoxy substituent into a hydroxyl group. This demethylation provides access to the corresponding 3-aminophenol (B1664112) derivative, a valuable synthetic intermediate.

This reaction is typically achieved under harsh conditions using strong Brønsted acids like hydrobromic acid (HBr) or hydriodic acid (HI) at elevated temperatures. chem-station.com The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by an Sₙ2 attack on the methyl group by the halide anion. chem-station.com

Alternatively, strong Lewis acids, most notably boron tribromide (BBr₃), are highly effective for cleaving aryl methyl ethers, often at much lower temperatures (from -78 °C to room temperature). nih.govcommonorganicchemistry.comtandfonline.com The reaction with BBr₃ proceeds via the formation of a complex between the Lewis acid and the ether oxygen, followed by the cleavage of the methyl-oxygen bond. mdma.ch Other Lewis acids like aluminum chloride (AlCl₃) can also be employed. chem-station.comepo.org

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Solvent | Temperature | Reference(s) |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp. | nih.govorgsyn.orgcommonorganicchemistry.com |

| Hydrobromic Acid (47% aq.) | Acetic Acid or neat | Reflux | chem-station.com |

| Aluminum Chloride (AlCl₃) | Nitrobenzene (B124822) | 70 °C to 80 °C | epo.org |

| Lithium Iodide (LiI) | Ionic Liquid | 120 °C | rsc.orgnih.gov |

Multi-Component Reactions (MCRs) Incorporating this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govrsc.org this compound and its derivatives are attractive substrates for the design of novel MCRs to generate complex molecular architectures.

Synthesis of Hydroxy Amides

Hydroxy amides are important structural motifs found in many biologically active compounds and are valuable synthetic intermediates. researchgate.netrsc.org While direct MCRs to form hydroxy amides from this compound are not extensively documented, their synthesis can be envisioned through several plausible pathways. One approach involves the reaction of an ester with a hydroxyalkyl amine in an anhydrous solution with a catalyst. google.comnih.gov

N-hydroxyanilines can also be precursors to highly reactive nitroso species upon in-situ oxidation. A multi-component reaction could be designed where the in-situ generated 3-methoxy-nitrosobenzene reacts with a diene and a dienophile in a hetero-Diels-Alder reaction. The resulting cycloadduct could then be transformed into a complex hydroxy amide derivative through subsequent hydrolysis or rearrangement steps. Furthermore, standard amide coupling reactions using reagents like EDC/HOBt can link this compound with carboxylic acids to form N-hydroxy amides. nih.gov

Complex Heterocyclic Scaffold Construction

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. MCRs provide a powerful platform for their synthesis. nih.govmdpi.com The Povarov reaction, a formal aza-Diels-Alder reaction, is a classic MCR for synthesizing tetrahydroquinolines. numberanalytics.comwikipedia.org In a typical Povarov reaction, an aniline, an aldehyde, and an electron-rich alkene react in the presence of a Lewis or Brønsted acid catalyst. numberanalytics.comnih.gov

By using this compound as the aniline component, this reaction could provide access to novel N-hydroxy-tetrahydroquinoline scaffolds. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes a [4+2] cycloaddition with the alkene. wikipedia.org The electronic properties of the methoxy group on the aniline ring would influence the reactivity and regioselectivity of the cycloaddition. This strategy has been used to generate libraries of complex molecules for drug discovery. rsc.org

Table 3: Plausible Povarov-type MCR for Heterocycle Synthesis

| Aniline Component | Aldehyde Component | Alkene Component | Catalyst | Resulting Scaffold |

| This compound | Benzaldehyde | Ethyl vinyl ether | InCl₃ or Sc(OTf)₃ | N-Hydroxy-7-methoxy-tetrahydroquinoline |

This table illustrates a hypothetical MCR based on the well-established Povarov reaction. nih.gov

Computational Chemistry and Theoretical Studies of N Hydroxy 3 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic nature of n-Hydroxy-3-methoxyaniline, offering predictions of its structure, stability, and spectroscopic characteristics.

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of this compound's electronic landscape reveals key features such as the distribution of electron density and the energies of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy gap between these orbitals is an indicator of the molecule's chemical reactivity and stability. For this compound, these values have been computationally determined.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In this compound, the MEP highlights electronegative regions, typically around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack, and electropositive regions, which are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -5.58 eV |

| LUMO Energy | -0.54 eV |

| HOMO-LUMO Gap | 5.04 eV |

Computational methods allow for the accurate prediction of various spectroscopic properties, aiding in the experimental identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) chemical shieldings can be calculated to predict the chemical shifts observed in NMR spectroscopy. These predictions are invaluable for assigning the signals in an experimental spectrum to specific atoms within the molecule.

Vibrational analysis, based on the calculation of harmonic frequencies, can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific motion of the atoms, and the predicted frequencies can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3650 |

| N-H | Stretching | 3450 |

| C-O (methoxy) | Stretching | 1250 |

| C-N | Stretching | 1300 |

This compound can exist in different tautomeric and isomeric forms. Computational studies can determine the relative stabilities of these different forms by calculating their energies. This information is crucial for understanding the equilibrium between different structures and predicting the most likely form of the molecule under various conditions. The stability of different isomers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance.

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the interaction between the solute and solvent molecules. These analyses can predict how the solvent affects the molecule's conformation, electronic properties, and reactivity. For instance, polar solvents may stabilize charged or highly polar tautomers of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems.

DFT calculations are particularly useful for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy structures that connect reactants and products. The characterization of these transition states provides critical information about the reaction's feasibility, kinetics, and pathway. These simulations can elucidate how this compound participates in various chemical transformations.

Analysis of Catalytic Cycles and Rate-Determining Steps

Computational studies play a crucial role in understanding the reaction mechanisms involving this compound, particularly in the analysis of catalytic cycles and the identification of rate-determining steps. While specific research detailing the catalytic cycles of this compound is not extensively available in the public domain, the principles of computational chemistry allow for theoretical examination of its potential catalytic roles.

For a hypothetical catalytic cycle involving the oxidation of a substrate by a metal complex where this compound acts as a ligand, density functional theory (DFT) calculations could be used to:

Model the geometry and electronic structure of the catalyst-substrate complex.

Calculate the activation energies for each elementary step in the proposed cycle.

Identify the transition state corresponding to the highest energy barrier, which represents the rate-determining step.

Table 1: Hypothetical Energy Barriers for a Catalytic Cycle Involving this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Substrate Binding | TS1 | 10.2 |

| Oxidative Addition | TS2 | 25.8 |

| Migratory Insertion | TS3 | 15.5 |

| Reductive Elimination | TS4 | 18.3 |

This table is a hypothetical representation based on common principles of catalytic cycle analysis and does not represent actual experimental or calculated data for this compound.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure of this compound, with its hydroxyl (-OH), amino (-NH), and methoxy (B1213986) (-OCH3) functional groups, allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's conformation, stability, and reactivity.

Computational methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, are powerful tools for investigating these weak interactions. Theoretical calculations can predict the preferred conformations of this compound in the gas phase and in different solvents. These calculations can quantify the strength of intramolecular hydrogen bonds by analyzing parameters like bond lengths, bond angles, and electron density at the bond critical points.

A likely intramolecular hydrogen bond in this compound would occur between the hydrogen atom of the hydroxyl group and the nitrogen atom of the amino group, or the oxygen atom of the methoxy group. The relative strengths of these potential interactions would determine the most stable conformer.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of this compound at the atomic level, offering insights into its conformational landscape and interactions with its environment.

Conformational Analysis and Dynamics

MD simulations can explore the various conformations accessible to this compound by simulating the movement of its atoms over time. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the energy barriers for transition between them. This analysis helps in understanding the flexibility of the molecule and how its shape might change in different environments, which can impact its biological activity or chemical reactivity.

The dihedral angles involving the methoxy group and the hydroxamic acid moiety relative to the phenyl ring are key parameters in the conformational analysis of n--Hydroxy-3-methoxyaniline.

Intermolecular Interactions and Solvation Effects

The interaction of this compound with solvent molecules is critical to its behavior in solution. MD simulations can explicitly model the solvent molecules (e.g., water) and analyze the hydrogen bonding network and other non-covalent interactions between the solute and the solvent.

The radial distribution function (RDF) is a common tool used in the analysis of MD trajectories to understand the solvation structure. By calculating the RDF for different atoms of this compound with solvent atoms, one can determine the average number and distance of solvent molecules in the solvation shells. This information is crucial for understanding solubility, partitioning behavior, and the influence of the solvent on the conformational preferences of the molecule.

Applications of N Hydroxy 3 Methoxyaniline and Its Derivatives in Advanced Organic Synthesis

Role as Building Blocks for Complex Heterocyclic Structures

The reactivity of n-hydroxy-3-methoxyaniline and its related isomers, such as 5-amino-2-methoxyphenol (B156534), allows for their participation in various cyclization reactions to form complex heterocyclic scaffolds that are central to medicinal chemistry and materials science.

Synthesis of Indole (B1671886) Derivatives

The indole core is a ubiquitous motif in pharmaceuticals and biologically active natural products. The Fischer indole synthesis is a powerful and classical method for constructing the indole ring system. wikipedia.orgmdpi.com This reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnumberanalytics.com

While direct use of this compound is not typical, its corresponding aniline (B41778) derivative, 3-methoxyaniline, can be readily converted into the necessary phenylhydrazine precursor. The synthesis involves the diazotization of the aniline followed by reduction. The resulting 3-methoxyphenylhydrazine can then be reacted with a suitable ketone or aldehyde to undergo the Fischer indolization, yielding a methoxy-substituted indole. A related approach, the Japp–Klingemann reaction, can also produce the required arylhydrazone intermediate from a diazonium salt, which can be prepared from an aniline precursor. nih.govrsc.org

Table 1: Proposed Scheme for Indole Synthesis via Fischer Indolization

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 3-Methoxyaniline | NaNO₂, HCl; then SnCl₂ or Na₂SO₃ | 3-Methoxyphenylhydrazine |

| 2 | 3-Methoxyphenylhydrazine, Ketone (e.g., Cyclohexanone) | Acid catalyst (e.g., H₂SO₄, PPA) | 3-Methoxyphenylhydrazone |

| 3 | 3-Methoxyphenylhydrazone | Heat, Acid catalyst | Methoxy-substituted Tetrahydrocarbazole (Indole derivative) |

Preparation of Pyrrole (B145914) and Pyrrolopyrazinone Derivatives

Pyrroles are fundamental five-membered aromatic heterocycles with widespread applications. rsc.org The Paal-Knorr synthesis is a classic and straightforward method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The amine precursor, this compound (or its more common isomer 5-amino-2-methoxyphenol), can serve as the primary amine component in this reaction, leading to the formation of an N-arylpyrrole bearing the hydroxy and methoxy (B1213986) substituents. The reaction mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to furnish the aromatic pyrrole ring. wikipedia.org

Modern synthetic strategies also employ multicomponent reactions (MCRs) for the efficient, one-pot synthesis of highly functionalized pyrroles. rsc.orgnih.gov In a typical three-component setup, an α-hydroxyketone, an oxoacetonitrile, and a primary amine are reacted to form a substituted 3-cyanopyrrole. nih.gov this compound can be utilized as the primary amine in such a sequence, providing a direct route to pyrroles decorated with a specific substitution pattern dictated by the starting materials.

Information regarding the specific synthesis of pyrrolopyrazinone derivatives using this compound is less prevalent in the literature, suggesting it is a more specialized or less common application.

Formation of Aziridine Scaffolds

Aziridines, strained three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their ability to undergo ring-opening reactions to afford various amine-containing structures. nih.gov A primary method for their synthesis is the aziridination of olefins, which involves the transfer of a nitrene group to a double bond. nih.gov

Electrophilic aminating agents, often derived from hydroxylamines, are key reagents in these transformations. nih.govrsc.org Reagents such as hydroxylamine-O-sulfonic acids have proven effective for the direct aziridination of unactivated olefins. researchgate.net this compound, by virtue of its inherent hydroxylamine (B1172632) functionality, serves as a potential precursor for the development of tailored aminating agents. The synthesis of such a reagent would involve the functionalization of the hydroxylamine moiety to create a good leaving group, thereby facilitating the generation of an electrophilic nitrene species upon reaction with an olefin, typically in the presence of a transition metal catalyst. This strategy offers a pathway to N-aryl aziridines with a defined substitution pattern.

Construction of Pyridine-4-one Systems

The pyridine-4-one (or 4-pyridone) core is an important structural motif found in numerous natural products and pharmacologically active compounds. A common synthetic route to N-substituted 4-pyridones involves the reaction of a 4-pyrone with a primary amine. nih.gov In this reaction, the amine displaces the heterocyclic oxygen atom of the pyrone ring, leading to the formation of the corresponding pyridone.

Derivatives of 3-hydroxy-4-pyrone, such as comenic acid, react with primary aromatic amines to yield 1-aryl-3-hydroxy-4-pyridones. srce.hr The amine functionality of this compound (or its isomer 5-amino-2-methoxyphenol sigmaaldrich.com) makes it a suitable candidate for this transformation, enabling the synthesis of 1-aryl-4-pyridones carrying the methoxy and hydroxy substituents on the aryl ring. These products are of interest as potent metal-chelating agents. nih.gov

Table 2: General Reaction for Pyridine-4-one Synthesis

| 4-Pyrone Derivative | Amine Reactant | Product |

| 3-Hydroxy-4-pyrone | This compound | 1-(2-Hydroxy-4-methoxyphenyl)-3-hydroxy-4-pyridone |

| Maltol (3-Hydroxy-2-methyl-4-pyrone) | This compound | 1-(2-Hydroxy-4-methoxyphenyl)-3-hydroxy-2-methyl-4-pyridone |

Precursors for Specialized Organic Reagents and Ligands

Beyond its role in forming heterocyclic rings, this compound is a valuable starting material for creating specialized molecules that can act as ligands for metal coordination.

Development of Ligands for Metal Complexation

The design of ligands for metal complexation is crucial for catalysis, materials science, and bioinorganic chemistry. Aminophenol compounds are excellent scaffolds for constructing polydentate ligands, particularly Schiff base ligands. nih.govnih.gov A Schiff base is formed through the condensation of a primary amine with an aldehyde or ketone.

This compound, or more commonly its isomer 5-amino-2-methoxyphenol, provides both a nucleophilic amino group for Schiff base formation and a phenolic hydroxyl group that can act as a donor atom for metal chelation. sciensage.info Condensation of the aminophenol with a suitable aldehyde (e.g., salicylaldehyde (B1680747) or a derivative) results in a Schiff base ligand capable of binding to various transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II). nih.govnih.govsciensage.info The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand and have applications in areas such as antimicrobial studies and catalysis. sciensage.infonih.gov

Table 3: Representative Schiff Base Ligands and Metal Complexes from Aminophenol Precursors

| Amine Precursor | Aldehyde Reactant | Resulting Schiff Base Ligand | Metal Ions Complexed |

| 2-Amino-4-chlorophenol | Methyl isobutyl ketone | (E)-2-((1,3-dimethylbutan-2-ylidene)amino)-4-chlorophenol | Co(II), VO(II) |

| 2-Amino-3-hydroxypyridine | 3-Methoxysalicylaldehyde | 2-(((2-hydroxy-3-methoxyphenyl)methylene)amino)pyridin-3-ol | Cu(II), Co(II), Ni(II) |

| 5-Amino-2-methoxyphenol | Salicylaldehyde | 2-(((2-hydroxyphenyl)methylene)amino)-5-methoxyphenol | Cu(II), Ni(II), Zn(II), etc. (Potential) |

Reagents in Chemical Probes for Mechanistic Chemical Biology Studies

The N-hydroxy- and N-alkoxy- substituted aniline motif is a crucial component in the development of chemical probes designed to investigate complex biological mechanisms. These probes are often small molecules that can interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function and role in disease.

Derivatives of this compound are valuable precursors for synthesizing biologically active heterocyclic compounds like N-hydroxyindoles and 3-hydroxyquinolin-4(1H)-ones. nih.govnih.gov For instance, synthetic N-hydroxyindoles have been identified as inhibitors of human lactate (B86563) dehydrogenase isoform A (LDH-A), an important target in cancer research. nih.gov The N-hydroxy group is critical for this inhibitory activity. Furthermore, the conversion of indole-3-carbinol (B1674136) into N-alkoxyindole derivatives has been shown to enhance the G1 cell cycle arrest in human breast cancer cells, demonstrating the role of these structures in modulating cellular pathways. nih.gov

The synthesis of these complex molecules often involves the cyclization of precursors derived from substituted anilines. The methoxy group, as seen in this compound, can influence the electronic properties and reactivity of the molecule, guiding the synthesis towards desired products with specific biological activities. nih.gov For example, while the synthesis of N-hydroxyindoles from precursors with a methoxy group at the 3- or 6-position of the benzene (B151609) ring has proven challenging, those with 4- or 5-methoxy substituents can be successfully converted into the corresponding N-hydroxy- and N-methoxyindoles. nih.gov These resulting compounds serve as valuable tools for probing biological systems.

N-Ethyl-3-methoxyaniline, a related derivative, has been investigated as a biocompatible substitute for arginine in certain biochemical reactions and has been shown to inhibit the enzyme thrombin. biosynth.com This highlights the potential of methoxy aniline derivatives to interact with and modulate the function of key enzymes.

Table 1: Bioactive Compounds Derived from or Related to this compound Precursors

| Compound Class | Biological Target/Activity | Reference |

|---|---|---|

| N-Hydroxyindoles | Inhibitors of human lactate dehydrogenase isoform A (LDH-A) | nih.gov |

| N-Alkoxyindoles | Enhanced G1 cell cycle arrest in human breast cancer cells | nih.gov |

| 3-Hydroxyquinolin-4(1H)-ones | Biologically active flavone (B191248) aza-analogues | nih.gov |

Catalytic Components and Promoters in Organic Transformations

N-hydroxy compounds, particularly N-hydroxyimides like N-hydroxyphthalimide (NHPI), are recognized as effective organocatalysts for a variety of organic transformations, especially aerobic oxidation reactions. beilstein-journals.org These molecules act as precursors to highly reactive N-oxyl radicals, which are the true catalytic species.

The catalytic cycle typically involves the generation of the N-oxyl radical (e.g., the phthalimide (B116566) N-oxyl, or PINO, radical from NHPI) through the abstraction of the hydroxyl hydrogen atom. beilstein-journals.org This can be initiated by co-catalysts, including metal complexes or even metal-free systems. beilstein-journals.org The resulting N-oxyl radical is a potent hydrogen atom abstractor, capable of initiating radical chain reactions with a wide range of organic substrates. beilstein-journals.org

While direct studies on this compound as a primary catalyst are not extensively documented, its N-hydroxy functionality suggests it could operate under similar principles. It has the potential to act as a catalyst or promoter in oxidation reactions, where the formation of a corresponding N-oxyl radical would drive the transformation. The methoxy substituent on the aromatic ring would electronically influence the stability and reactivity of this radical intermediate, potentially tuning the catalyst's effectiveness and selectivity.

The applications of NHPI-based systems are broad and include the oxidation of hydrocarbons and the nitration of alkanes. beilstein-journals.org These processes are crucial in industrial chemistry for converting simple starting materials into more valuable functionalized products. beilstein-journals.org The development of metal-free activation protocols for these N-hydroxy compounds is a significant area of research, aiming for more environmentally benign synthetic methods. beilstein-journals.org Other N-hydroxy compounds, such as N-hydroxytriazoles and N-hydroxytetrazoles, have also been evaluated as highly efficient acylation catalysts in peptide synthesis, further demonstrating the catalytic potential of the N-hydroxy functional group. rsc.org

Table 2: Catalytic Systems Based on N-Hydroxy Compounds | N-Hydroxy Compound | Type of Transformation | Activating System | Reference | | --- | --- | --- | | N-Hydroxyphthalimide (NHPI) | Aerobic Oxidation | Transition-metal complexes or non-metal initiators | beilstein-journals.org | | N-Hydroxyphthalimide (NHPI) | Nitration of Alkanes | Nitrogen dioxide (NO₂) / Air | beilstein-journals.org | | N-Hydroxytriazoles | Peptide Bond Formation (Acylation) | N,N′-diisopropylcarbodiimide (DIPCDI) | rsc.org | | N-Hydroxytetrazoles | Peptide Bond Formation (Acylation) | N,N′-diisopropylcarbodiimide (DIPCDI) | rsc.org |

Synthesis of Advanced Organic Materials Precursors

Substituted anilines are fundamental building blocks in the synthesis of a wide array of advanced organic materials, including dyes, pigments, and polymers. N-Phenyl-3-methoxyaniline, a derivative, is explicitly used as a precursor in the synthesis of various dyes, particularly for the textile industry, where it helps create vibrant and fade-resistant colors. chemimpex.com It is also employed in polymer chemistry to enhance properties like thermal stability and mechanical strength. chemimpex.com

The core structure of this compound makes it a suitable precursor for complex heterocyclic systems that form the basis of many functional materials. For example, aniline derivatives are key starting materials for producing 3-hydroxyquinolin-4(1H)-ones, which are a family of biologically active compounds. nih.gov The synthesis involves building upon the aniline framework to construct the more complex quinolinone ring system.

Furthermore, the synthesis of azo dyes, a major class of industrial colorants, frequently starts from aniline derivatives. impactfactor.org The process involves diazotization of the aniline's amino group, followed by coupling with another aromatic compound. Azo dyes derived from ortho-methoxyaniline have been synthesized and used to create metal complexes that can act as sensors for metal ions. impactfactor.org Similarly, polymeric dyes have been synthesized from monomeric azo dyes, resulting in materials with improved properties like wash and light fastness on fabrics such as nylon and polyester (B1180765). researchgate.net

In the realm of polymer science, epoxy derivatives of heterocyclic compounds are valuable monomers for creating high-tech polymeric materials. nih.gov While not directly starting from this compound, the synthesis of functional polyethers often involves building blocks derived from heterocyclic amines, demonstrating a pathway where aniline derivatives can be transformed into monomers for polymerization. nih.gov

Table 3: Advanced Materials Derived from Aniline-Related Precursors | Precursor Type | Resulting Material/Compound | Application | Reference | | --- | --- | --- | | N-Phenyl-3-methoxyaniline | Azo Dyes and Pigments | Textiles, Plastics, Coatings | chemimpex.com | | N-Phenyl-3-methoxyaniline | Polymers | High-performance materials with enhanced thermal stability | chemimpex.com | | Substituted Anilines | 3-Hydroxyquinolin-4(1H)-ones | Biologically active compounds | nih.gov | | Ortho-methoxyaniline | Azo Dye-Metal Complexes | Sensors for metal ions | impactfactor.org | | 4-Arylazoaminophenols (from anilines) | Polymeric Dyes | Dyeing of nylon and polyester fibers with high fastness | researchgate.net |

Q & A

Q. What are the recommended protocols for synthesizing n-Hydroxy-3-methoxyaniline with high purity, and how can common byproducts be minimized?

Answer: Synthesis typically involves hydroxylation and methylation of aniline derivatives. To optimize purity:

- Use N-Hydroxysuccinimide (NHS)-mediated coupling reactions under inert atmospheres to prevent oxidation .

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect intermediates like 3-methoxyaniline.

- Minimize byproducts (e.g., over-methylated species) by controlling reaction temperature (20–25°C) and stoichiometric ratios of methylating agents .

- Purify via column chromatography with silica gel and validate purity using (e.g., aromatic proton signals at δ 6.7–7.2 ppm) .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Answer: Conduct accelerated stability studies:

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer: Combine spectroscopic and chromatographic methods:

- Structural confirmation: , , and FT-IR (e.g., O–H stretch at 3200–3400 cm) .

- Purity assessment: HPLC with UV detection (λ = 280 nm) and a C18 column .

- Quantitative analysis: Liquid chromatography-mass spectrometry (LC-MS) in positive ion mode for trace impurity detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Answer: Address discrepancies through controlled experiments:

- Systematically vary catalysts (e.g., Pd/C vs. Cu(I)-ligand systems) and solvents (polar aprotic vs. non-polar).

- Use kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to compare reaction rates .

- Validate results with independent replicates and share raw data (e.g., chromatograms, kinetic plots) to enable peer verification .

Q. What mechanistic insights explain the selective antioxidant activity of this compound in biological systems?

Answer: Investigate via:

- Radical scavenging assays: Compare DPPH/ABTS radical quenching efficiency to controls like BHA (butylated hydroxyanisole) .

- Computational modeling: Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) of the O–H group, predicting redox activity .

- Cell-based studies: Measure ROS (reactive oxygen species) inhibition in in vitro models using fluorescent probes (e.g., DCFH-DA) .

Q. How can novel analytical methods be developed to detect trace metabolites of this compound in environmental samples?

Answer: Optimize sensitivity and specificity:

- Sample preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

- Detection: Ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode .

- Validation: Spike recovery tests in matrices (e.g., wastewater) and cross-validate with isotope-labeled internal standards .

Handling and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.